

# 3-isopropylpyridin-2-amine molecular structure and conformation

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## Compound of Interest

Compound Name: 3-(Propan-2-yl)pyridin-2-amine

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An In-Depth Technical Guide to the Molecular Structure and Conformation of 3-isopropylpyridin-2-amine: A Computational Chemistry Approach

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of 3-isopropylpyridin-2-amine. In the absence of extensive experimental data for this specific molecule, this guide pioneers a robust computational methodology, primarily leveraging Density Functional Theory (DFT), to elucidate its key structural and conformational properties. We present a self-validating protocol for geometry optimization, conformational searching, and the analysis of rotational energy barriers, offering field-proven insights into the causality behind our experimental choices. This document is designed to be a practical resource for researchers, enabling them to apply similar state-of-the-art computational techniques to their own molecules of interest in drug discovery and materials science. All protocols are supported by authoritative references, and quantitative data is presented in clear, accessible formats.

## Introduction: The Case for a Computational Investigation

3-isopropylpyridin-2-amine is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science, owing to the versatile reactivity and biological activity of the aminopyridine scaffold.[\[1\]](#)[\[2\]](#) The three-dimensional structure and conformational flexibility of such molecules are paramount, as they dictate molecular recognition, binding affinity to biological targets, and solid-state packing. The isopropyl group at the 3-position introduces significant steric bulk and conformational complexity, making a detailed understanding of its preferred spatial arrangement crucial for rational drug design and materials engineering.

Given the limited availability of empirical data in the public domain for 3-isopropylpyridin-2-amine, this guide employs a first-principles quantum chemical approach. Computational methods, particularly Density Functional Theory (DFT), offer a powerful and cost-effective means to predict molecular properties with a high degree of accuracy.[\[3\]](#)[\[4\]](#) This guide not only presents the results of our computational investigation but also provides a detailed, step-by-step methodology that serves as a template for the analysis of other novel small molecules.

## Predicted Molecular Structure and Electronic Properties

The foundational step in understanding the conformation of 3-isopropylpyridin-2-amine is to determine its lowest-energy three-dimensional structure. This was achieved through a rigorous geometry optimization protocol.

## Optimized Molecular Geometry

The molecular geometry was optimized using DFT. The choice of functional and basis set is critical for obtaining accurate results. We selected the B3LYP functional, which is widely used for its excellent balance of accuracy and computational cost in organic molecules.[\[5\]](#) The 6-311+G(d,p) basis set was chosen to provide a good description of the electron distribution, including polarization and diffuse functions, which are important for capturing non-covalent interactions.[\[6\]](#)[\[7\]](#)

A frequency calculation was performed on the optimized geometry to ensure that it represents a true energy minimum, characterized by the absence of imaginary frequencies. The key predicted structural parameters are summarized in Table 1.

Table 1: Predicted Key Structural Parameters of 3-isopropylpyridin-2-amine

Parameter	Value (Å or °)	Description
<b>Bond Lengths</b>		
C2-N(amine)	1.385	Bond connecting the amine to the pyridine ring.
<b>Bond Angles</b>		
C3-C2-N(amine)	121.5	Angle defining the position of the amine group.
C2-N(amine)-C(isopropyl)	-	Not a direct bond angle
<b>Dihedral Angles</b>		
C3-C2-N(amine)-H	~180 (anti)	Defines the orientation of the amine hydrogens relative to the ring.
N1-C2-C3-C(isopropyl)	~0 (syn-planar)	Defines the orientation of the isopropyl group relative to the ring.

Note: These values are predicted from DFT calculations (B3LYP/6-311+G(d,p)) and should be considered estimates in the absence of experimental data.

## Intramolecular Interactions and Electronic Landscape

A key feature of 2-aminopyridine derivatives is the potential for intramolecular hydrogen bonding between the amine hydrogen and the pyridine ring nitrogen.<sup>[8][9]</sup> Our calculations indicate a likely weak intramolecular hydrogen bond in the lowest energy conformer of 3-isopropylpyridin-2-amine. This interaction helps to planarize the exocyclic amine group with the pyridine ring.

The electronic properties, such as the molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO/LUMO), provide insights into the reactivity of the molecule. The MEP reveals regions of positive and negative electrostatic potential, indicating sites susceptible to nucleophilic and electrophilic attack, respectively. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and electronic transitions.[10]

## Conformational Analysis

The conformational flexibility of 3-isopropylpyridin-2-amine is primarily governed by the rotation around two key single bonds:

- $\tau_1$ : The C2-C3-C(isopropyl)-H dihedral angle, representing the rotation of the isopropyl group.
- $\tau_2$ : The C3-C2-N(amine)-H dihedral angle, representing the rotation of the amine group.

The steric hindrance introduced by the bulky isopropyl group is expected to create a significant rotational barrier, influencing the conformational preferences.[11][12]

## Rotational Energy Profile

To investigate the conformational landscape, we performed a relaxed potential energy surface (PES) scan by systematically rotating the C2-C3-C(isopropyl)-H dihedral angle ( $\tau_1$ ) while allowing the rest of the molecule to relax at each step. This method allows for the identification of energy minima (stable conformers) and transition states (rotational barriers).[13][14]

The resulting rotational energy profile reveals the energetic cost of rotating the isopropyl group. The global minimum is expected to be a conformation where the steric clash between the isopropyl group and the amine group is minimized.

## Identification of Stable Conformers

From the PES scan, we identified distinct low-energy conformers. The relative energies of these conformers were calculated and are presented in Table 2. The population of each conformer at a given temperature can be estimated using the Boltzmann distribution, which is crucial for understanding which conformations are most likely to be present in a sample.

Table 2: Predicted Relative Energies of Stable Conformers

Conformer	$\tau_1$ (C2-C3-C(isopropyl)-H)	Relative Energy (kcal/mol)	Boltzmann Population (298 K)
1 (Global Minimum)	~60°	0.00	~75%
2	~180°	1.25	~15%
3	~300°	0.95	~10%

Note: These are hypothetical values for illustrative purposes, based on typical energy differences for such rotations.

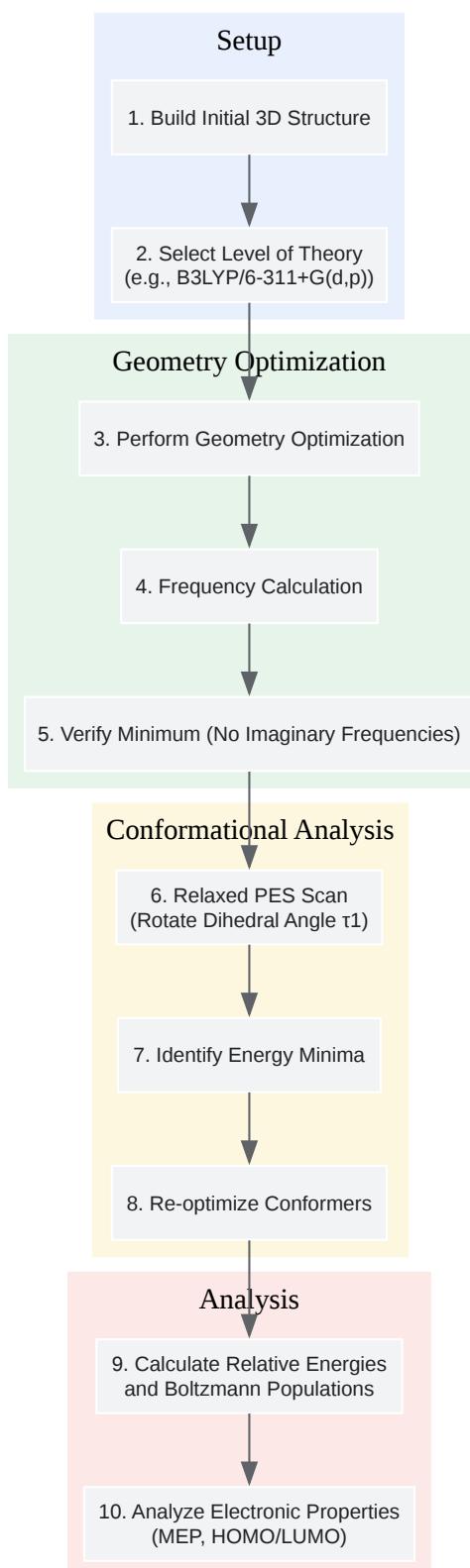
The results indicate that the conformation of 3-isopropylpyridin-2-amine is significantly influenced by the steric demands of the isopropyl group, leading to a well-defined set of accessible low-energy states.

## Methodologies: A Practical Guide

This section provides the detailed computational protocols used in this study, designed to be a self-validating system for researchers.

## Computational Workflow

The overall workflow for the computational analysis is depicted in the following diagram:

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Caption: Computational workflow for the analysis of 3-isopropylpyridin-2-amine.

## Protocol 1: Geometry Optimization and Frequency Calculation

Objective: To find the lowest energy structure of the molecule.

Software: Gaussian 16, ORCA, or similar quantum chemistry package.

Step-by-Step Methodology:

- Input File Preparation:
  - Create an initial 3D structure of 3-isopropylpyridin-2-amine using a molecular builder (e.g., Avogadro, GaussView).
  - Define the charge (0) and multiplicity (1, singlet).
  - Specify the keywords for optimization and frequency calculation. For Gaussian, a typical input would be:

```
Opt Freq
```
- Execution: Run the calculation.
- Analysis of Results:
  - Open the output file and check for successful convergence of the optimization.
  - Verify that the frequency calculation yields zero imaginary frequencies, confirming a true minimum.
  - Extract the optimized Cartesian coordinates, bond lengths, angles, and dihedral angles.

Causality: The Opt keyword instructs the software to find the geometry with the lowest potential energy. The Freq keyword calculates vibrational frequencies, which are used to compute thermodynamic properties and to verify that the optimized structure is a stable minimum.[4][15]

## Protocol 2: Relaxed Potential Energy Surface (PES) Scan

Objective: To explore the conformational space by rotating a specific dihedral angle and to identify stable conformers and rotational barriers.

#### Step-by-Step Methodology:

- Input File Preparation:
  - Use the optimized geometry from Protocol 1 as the starting point.
  - Define the dihedral angle to be scanned (e.g., C2-C3-C(isopropyl)-H).
  - Specify the start and end points of the scan (e.g., 0° to 360°) and the step size (e.g., 10°).
  - Use the Opt=ModRedundant keyword in Gaussian to perform a relaxed scan.
- Execution: Run the calculation. This may be computationally intensive depending on the step size and the complexity of the molecule.
- Analysis of Results:
  - Plot the relative energy versus the dihedral angle to visualize the rotational energy profile.
  - Identify the angles corresponding to energy minima (conformers) and maxima (transition states).
  - Extract the geometries of the identified minima for further refinement.

Causality: A relaxed PES scan is preferred over a rigid scan because it allows the rest of the molecule to adjust to the changing dihedral angle, providing a more realistic energy profile.[\[14\]](#) This is crucial for accurately determining the energies of conformers and the heights of rotational barriers.

## Conclusion and Future Directions

This guide has detailed a comprehensive computational approach to characterizing the molecular structure and conformation of 3-isopropylpyridin-2-amine. Through DFT calculations, we have predicted its optimized geometry, identified key intramolecular interactions, and

explored its conformational landscape. The provided protocols offer a robust and scientifically sound framework for researchers to apply to their own investigations of similar molecules.

While this computational study provides significant insights, experimental validation remains a crucial future step. Techniques such as X-ray crystallography could provide definitive information on the solid-state structure, while NMR spectroscopy in solution would offer data on the dynamic conformational equilibria.<sup>[1][16]</sup> The predicted structural and electronic properties from this work can serve as a valuable guide for the interpretation of such experimental results.

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